チオニルブロミド

説明

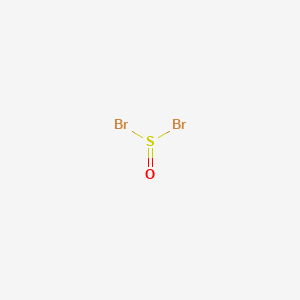

Thionyl bromide (SOBr2) is a colorless liquid that is used in various laboratory experiments and industrial processes. It is an important reagent in the synthesis of organic compounds, and it is also used in the production of pharmaceuticals, dyes, and other chemicals. Thionyl bromide is a powerful oxidizing agent and is used in a variety of reactions, including the synthesis of sulfones, sulfonamides, and sulfonic acids.

科学的研究の応用

有機合成における臭素化剤

チオニルブロミドは、有機合成における臭素化剤として広く用いられています . 様々な有機化合物に臭素原子を付加することで、反応性を高め、さらなる化学変換を可能にします。

アルコールの臭素化

チオニルブロミドは、アルコールをアルキルブロミドに変換するために使用できます . アルキルブロミドは多くの合成経路において汎用性の高い中間体であるため、これは有機合成における一般的な反応です。

カルボン酸の臭素化

カルボン酸もチオニルブロミドを用いて臭素化できます . 得られるアシルブロミドは、様々なカップリング反応に使用できる非常に反応性の高い化合物です。

アルケンの臭素化

チオニルブロミドは、アルケンの二重結合に臭素を付加できます . この反応により、有機合成において有用な中間体であるビシナルジブロミドが生成されます。

ケトンの臭素化

ケトンは、チオニルブロミドを用いてα位で臭素化できます . この反応により、さらなる合成変換に有用なα-ブロモケトンが生成されます。

オルト-ブロモアニリドの合成

チオニルブロミドは、アリールヒドロキシルアミンのオルトC-H結合の臭素化によるオルト-ブロモアニリドの合成に使用できます .

β-アミノブロミドの合成

チオニルブロミドは、DMFを溶媒としてβ-アミノアルコールからβ-アミノブロミドを合成するために使用できます .

4,8-ジブロモベンゾ[1,2-c;4,5-c′]ビス[1,2,5]チアジアゾールの合成

チオニルブロミドは、1,2,4,5-テトラアミノベンゼンテトラヒドロブロミドから4,8-ジブロモベンゾ[1,2-c;4,5-c′]ビス[1,2,5]チアジアゾールの合成に使用できます .

作用機序

Target of Action

Thionyl bromide primarily targets alcohols and certain α,β-unsaturated carbonyl compounds . It acts as a brominating agent, converting these compounds into their corresponding bromides .

Mode of Action

Thionyl bromide interacts with its targets through a substitution reaction. In the case of alcohols, thionyl bromide replaces the hydroxyl group (OH) with a bromine atom, resulting in the formation of alkyl bromides . For α,β-unsaturated carbonyl compounds, thionyl bromide adds bromine atoms across the double bond .

Biochemical Pathways

The action of thionyl bromide on alcohols and α,β-unsaturated carbonyl compounds alters their chemical structure and properties. This can affect various biochemical pathways depending on the specific compounds involved. For instance, the conversion of alcohols to alkyl bromides can influence reactions in which these compounds participate, potentially affecting downstream metabolic or signaling pathways .

Result of Action

The primary result of thionyl bromide’s action is the conversion of alcohols to alkyl bromides and the bromination of certain α,β-unsaturated carbonyl compounds . These reactions result in compounds with different chemical properties, which can have various molecular and cellular effects depending on the specific compounds and biological contexts involved.

Action Environment

The action of thionyl bromide is influenced by environmental factors. For instance, it readily hydrolyzes in air, releasing dangerous fumes of sulfur dioxide and hydrogen bromide . Therefore, the efficacy and stability of thionyl bromide are likely to be affected by factors such as the presence of water and oxygen, as well as the temperature and pressure of the environment .

Safety and Hazards

Thionyl bromide is harmful in contact with skin or if inhaled . It causes severe skin burns and eye damage . It readily decomposes in air to release dangerous fumes of sulfur dioxide and hydrogen bromide . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

将来の方向性

Recent advances in Lewis base catalysis have enabled significant progress towards more versatile and sustainable approaches for nucleophilic substitutions . These methods are of fundamental importance and allow forging C–C, C–O, C–N and C–Cl bonds, for example, from natural abundant starting materials such as alcohols and carboxylic acids . The development of novel catalytic methods for these transformations has evolved into a flourishing and reviving area of research .

生化学分析

Biochemical Properties

Thionyl bromide plays a significant role in biochemical reactions, primarily as a brominating agent. It interacts with various biomolecules, including enzymes and proteins, to facilitate the conversion of alcohols to alkyl bromides . The nature of these interactions involves the formation of unstable intermediates that decompose to yield the desired brominated products . Thionyl bromide’s ability to convert alcohols to alkyl bromides is particularly useful in the synthesis of complex organic molecules .

Cellular Effects

Thionyl bromide has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s reactivity with cellular components can lead to the formation of reactive intermediates that disrupt normal cellular functions . These effects can result in changes in cell viability, proliferation, and apoptosis .

Molecular Mechanism

At the molecular level, thionyl bromide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to convert alcohols to alkyl bromides involves the formation of alkyl bromides and sulfur dioxide as by-products . This reaction mechanism is facilitated by the compound’s electrophilic properties, which allow it to react with nucleophilic sites on biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thionyl bromide change over time due to its stability and degradation properties . Thionyl bromide is known to hydrolyze readily in air, releasing sulfur dioxide and hydrogen bromide . This degradation can impact the compound’s long-term effects on cellular function, as the reactive intermediates formed during hydrolysis can cause cellular damage . In vitro and in vivo studies have shown that prolonged exposure to thionyl bromide can lead to significant changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of thionyl bromide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function . At higher doses, thionyl bromide can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects observed in these studies indicate that there is a critical concentration above which the compound’s toxicity becomes pronounced .

Metabolic Pathways

Thionyl bromide is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its conversion to brominated products . The compound’s reactivity with nucleophilic sites on biomolecules allows it to participate in metabolic reactions that alter metabolite levels and metabolic flux . These interactions can have significant effects on cellular metabolism and function .

Transport and Distribution

Within cells and tissues, thionyl bromide is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its reactivity with cellular components, which can affect its distribution within different cellular compartments . These interactions play a crucial role in determining the compound’s overall impact on cellular function .

Subcellular Localization

Thionyl bromide’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are influenced by its localization within the cell, as it can interact with specific biomolecules in different subcellular compartments . These interactions can have significant effects on the compound’s overall biochemical properties and cellular effects .

特性

InChI |

InChI=1S/Br2OS/c1-4(2)3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRXJVQOXRXOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SOBr2, Br2OS | |

| Record name | Thionyl bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thionyl_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060143 | |

| Record name | Thionyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-yellow liquid; [Merck Index] Red-brown fuming liquid with an acrid irritating odor; [Alfa Aesar MSDS] | |

| Record name | Thionyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

507-16-4 | |

| Record name | Thionyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thionyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thionyl bromide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thionyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thionyl dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIONYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6CU78B13T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxo-1,6-dihydrodibenzo[cd,g]indazole-3-sulfonic acid](/img/structure/B1215146.png)

![3,13,19,26-Tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione](/img/structure/B1215153.png)